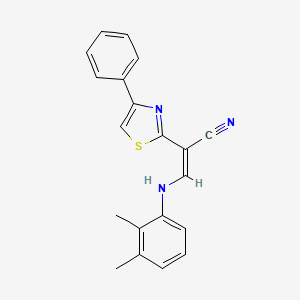

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

(Z)-3-((2,3-Dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring and an aromatic amine substituent. Its Z-configuration arises from the spatial arrangement of the 2,3-dimethylphenylamino group and the 4-phenylthiazol-2-yl moiety around the central acrylonitrile core. This compound belongs to a class of 2,3-diarylacrylonitriles, which are known for diverse biological activities, including anticancer and antioxidant properties .

Properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3S/c1-14-7-6-10-18(15(14)2)22-12-17(11-21)20-23-19(13-24-20)16-8-4-3-5-9-16/h3-10,12-13,22H,1-2H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZXBPBDSGBUPF-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenyl groups can engage in π-π interactions, while the acrylonitrile moiety can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the acrylonitrile backbone but differ in substituents on the aryl or heteroaryl groups. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP is estimated at ~3.5, intermediate between the polar hydroxy-methoxy analog (logP ~2.8) and the lipophilic benzothiazole derivative (logP ~4.1) .

- Metabolic Stability : Methyl groups on the phenylamine may slow oxidative metabolism compared to halogenated analogs (e.g., ), which are prone to dehalogenation .

Research Implications

The structural diversity among acrylonitrile analogs highlights the importance of substituent choice in tuning biological activity. For example:

- Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity but may increase toxicity risks .

- Hydrophilic substituents (e.g., hydroxy in ) improve solubility but reduce bioavailability .

- Thiazole modifications (e.g., benzo[d]thiazole in ) optimize target binding but may complicate synthesis .

Biological Activity

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties. The data presented includes structure-activity relationships (SAR), case studies, and findings from recent research.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Research Findings

- Cytotoxicity : In vitro studies show that this compound has an IC50 value comparable to standard chemotherapeutics like doxorubicin against several cancer cell lines, including A431 and Jurkat cells .

- Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with the Bcl-2 protein predominantly through hydrophobic contacts, suggesting a mechanism that may involve the modulation of apoptosis pathways .

- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while modifications on the thiazole ring can significantly alter activity levels. For instance, substituents at specific positions on the thiazole ring have been shown to increase potency .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties.

Case Studies

- Bacterial Inhibition : Studies have shown that thiazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The modification of the N-aryl amide group linked to the thiazole ring is crucial for enhancing antimicrobial potency .

- Fungal Activity : Recent research indicates that certain thiazole derivatives can effectively inhibit drug-resistant strains of Candida species, outperforming conventional antifungals like fluconazole .

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties.

Findings

- Efficacy : Some analogs of thiazole derivatives have shown significant anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy .

- Mechanistic Insights : The anticonvulsant effects are hypothesized to be linked to modulation of neurotransmitter systems influenced by the structural characteristics of the thiazole moiety .

Summary Table of Biological Activities

| Biological Activity | IC50 (µg/mL) | Target Cell Lines/Organisms | Mechanism of Action |

|---|---|---|---|

| Anticancer | 1.61 | A431, Jurkat | Bcl-2 modulation |

| Antimicrobial | Varies | MRSA, Candida spp. | Disruption of cell wall synthesis |

| Anticonvulsant | Not specified | Animal models | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.